N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a structurally complex benzamide derivative featuring a trifluoromethoxy-substituted aromatic core, an ethyl linker, and heterocyclic moieties (pyrazole and thiophene). This compound shares synthetic pathways with other benzamide derivatives, such as the use of hydrazide intermediates and nucleophilic substitutions, as seen in analogous triazole and thiazole systems .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)25-13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-26-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFJQPUPUVUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.
The compound is synthesized through a series of organic reactions that typically involve the formation of the pyrazole and thiophene rings, followed by the introduction of the trifluoromethoxybenzamide moiety. The general synthetic route includes:
- Formation of the Pyrazole Ring : This can be achieved using hydrazine and an α,β-unsaturated ketone.
- Introduction of the Thiophene Ring : This may involve cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Trifluoromethoxybenzamide Moiety : This is typically done through a condensation reaction between the amine group of the pyrazole-thiophene intermediate and a suitable benzoyl chloride derivative.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It may act on G-protein coupled receptors (GPCRs) or other receptor types, influencing cellular responses.
- Autophagy Regulation : Similar compounds have been shown to modulate autophagic processes, potentially impacting cancer cell survival under stress conditions .
3.1 Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, some pyrazole derivatives have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds often disrupt mTORC1 activity, leading to increased autophagy and altered cell survival mechanisms .
4.1 Structure-Activity Relationship (SAR) Studies
A detailed SAR study on related pyrazole-benzamide compounds revealed that modifications to the benzamide moiety significantly influenced biological activity. For example, variations in substituents on the benzene ring affected both potency and selectivity against cancer cell lines .
4.2 In Vitro Studies
In vitro assays have demonstrated that certain derivatives can effectively inhibit cancer cell growth while exhibiting low cytotoxicity towards normal cells. For example, compounds structurally similar to this compound showed IC50 values in the range of micromolar concentrations against various human cancer cell lines .
5. Data Table of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Antiproliferative | TBD | MIA PaCa-2 |
| Related Pyrazole Derivative | Autophagy Modulator | <0.5 | HeLa |
| Thiophene-Pyrazole Compound | Antimicrobial | 3.73 | M. tuberculosis |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for antibiotic development.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 12 |
| 10d | B. subtilis | 14 |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in vitro, particularly through stabilization of human red blood cell membranes, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Activity
This compound has shown promising results in anticancer studies, with significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.08 |
| A549 | 0.15 |
| HeLa | 0.12 |
These findings suggest mechanisms such as apoptosis induction and inhibition of cell proliferation.
Study on Antimicrobial Activity
A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus, demonstrating promising results in inhibiting bacterial growth.
Evaluation of Anti-inflammatory Properties
Research indicated that similar compounds exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers.
Anticancer Evaluation
A comparative study showed that the compound had superior cytotoxic effects against breast cancer cells compared to traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the thiophene and pyrazole rings. Key reagents and conditions include:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Thiophene oxidation | Potassium permanganate (KMnO₄) | Acidic medium (H₂SO₄) | Thiophene oxide derivatives |
| Pyrazole oxidation | Chromium trioxide (CrO₃) | Acetic acid | Oxygenated pyrazole derivatives |
The thiophene ring is susceptible to oxidation due to its aromatic nature, forming epoxide derivatives under acidic conditions. The pyrazole ring may undergo partial oxidation, generating carbonyl-containing intermediates.
Substitution Reactions
The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS):
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| NAS reactions | Amines (e.g., NH₃, NH₂R) | Basic medium (NaOH, K₂CO₃) | Substituted benzamide derivatives |
| NAS reactions | Thiols (e.g., SH⁻, RSH) | Basic medium (NaOH, K₂CO₃) | Trifluoromethoxy-substituted derivatives |
The trifluoromethoxy group acts as a leaving group under basic conditions, enabling substitution with nucleophiles such as amines or thiols.
Amide Hydrolysis
The benzamide group may undergo hydrolysis under specific conditions:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl or H₂SO₄ | High temperature | Benzoic acid + amine derivatives |
| Basic hydrolysis | NaOH or KOH | Aqueous medium | Benzamide salt + amine derivatives |
Hydrolysis of the amide bond could generate carboxylic acid and amine derivatives, though this reaction is less frequently observed compared to oxidation or substitution .
Reduction Reactions
Reduction typically targets double bonds or electron-deficient groups:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Pyrazole reduction | LiAlH₄ or H₂/Pd/C | Dry ether or THF | Reduced pyrazole derivatives |
| Thiophene reduction | H₂/Pd/C | Ethanol or DMF | Hydrogenated thiophene derivatives |
The pyrazole ring may undergo partial reduction to form dihydropyrazole derivatives, while the thiophene ring could be hydrogenated under catalytic conditions.
Cross-Coupling Reactions
Though not explicitly detailed in sources, structural analogs suggest potential for cross-coupling:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Suzuki coupling | Boronic acids, Pd catalysts | DMF/water, heat | Cross-coupled derivatives |
The benzamide and pyrazole moieties could participate in Suzuki coupling if functionalized with appropriate leaving groups .
Key Findings from Research
-
Reactivity Patterns :
-
The trifluoromethoxy group is highly electron-withdrawing, facilitating nucleophilic substitution.
-
Thiophene and pyrazole rings exhibit distinct oxidation propensities, with thiophene being more reactive under acidic conditions.
-
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Biological Implications :
-
Synthetic Considerations :
Structural Stability and Reaction Limitations
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Steric Effects : The ethyl linker between pyrazole and thiophene may hinder certain reactions due to spatial constraints.
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Electron-Withdrawing Effects : The trifluoromethoxy group stabilizes intermediates in substitution reactions but may reduce reactivity in other processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its combination of pyrazole, thiophene, and trifluoromethoxy groups. Key comparisons with similar derivatives include:
- Trifluoromethoxy vs.
- Pyrazole vs. Triazole/Thiazole : Pyrazole’s aromaticity and hydrogen-bonding capacity differ from triazole’s tautomerism (e.g., thione-thiol equilibrium in compounds [7–9]) and thiazole’s sulfur-mediated interactions .
Physicochemical Properties
- Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogs, similar to trifluoromethylphenoxy-substituted thienopyrimidines .
- Solubility : Bulky substituents (e.g., pyrazole-thiophene ethyl linker) may reduce aqueous solubility relative to smaller heterocycles like triazoles .
Spectroscopic Comparisons
Key IR and NMR data from analogous compounds:
- The target compound’s trifluoromethoxy group would exhibit similar IR bands (1150–1200 cm⁻¹) to those in ’s derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how is its purity and structure confirmed?
- Answer : The synthesis typically involves coupling a thiophene-pyrazole ethylamine intermediate with 4-(trifluoromethoxy)benzoyl chloride under anhydrous conditions. Key steps include nucleophilic acyl substitution and purification via column chromatography. Structural confirmation employs IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, thiophene protons at δ 6.8–7.2 ppm), and ESI-MS for molecular ion validation . Purity is assessed via HPLC (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What solvent systems and catalysts are effective for the coupling of thiophene and pyrazole moieties?
- Answer : Polar aprotic solvents like DMF or DMSO, combined with coupling agents such as EDCI/HOBt or DCC, minimize side reactions (e.g., oxidation of thiophene). Catalytic amounts of DMAP enhance acylation efficiency. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How are intermediates like 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine synthesized and stabilized?
- Answer : The amine intermediate is prepared via reductive amination of thiophene-2-carbaldehyde and 1H-pyrazole-1-ethylamine using NaBH₃CN in methanol. Stabilization requires inert atmosphere (N₂/Ar) to prevent oxidation, with storage at –20°C under anhydrous conditions .
Advanced Research Questions
Q. How does the trifluoromethoxy group modulate bioactivity compared to non-fluorinated analogs?
- Answer : The CF₃O group enhances metabolic stability by reducing cytochrome P450-mediated oxidation and increases lipophilicity (logP ~3.5), improving membrane permeability. Comparative SAR studies show a 10-fold increase in antimicrobial activity against S. aureus (MIC = 2 µM) versus methoxy analogs (MIC = 20 µM) .
Q. What computational methods predict binding interactions with microbial enzyme targets?
- Answer : Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) identify key interactions: (1) hydrogen bonding between the benzamide carbonyl and S. aureus FabH active-site Arg⁶³, and (2) π-π stacking of the thiophene ring with Tyr²⁰⁵. MD simulations (AMBER) validate stability over 100 ns .
Q. How do structural modifications (e.g., pyrazole substitution) affect antifungal activity?
- Answer : Replacing pyrazole with imidazole reduces activity against C. albicans (IC₅₀ = 50 µM vs. 8 µM for pyrazole), likely due to weaker H-bonding with fungal CYP51. Substituents at pyrazole N-1 (e.g., methyl groups) improve solubility without compromising potency .
Data Contradictions and Resolution
Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies in IC₅₀ values?
- Answer : Variations arise from assay conditions (e.g., serum content in cell media alters compound bioavailability). Standardization using HEK293 cells in serum-free medium (24 h exposure, MTT assay) resolves discrepancies, confirming an IC₅₀ of 25 µM ± 3 .
Methodological Best Practices
Q. What in vitro assays are recommended for evaluating antimicrobial mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
